molecular formula C11H15BrO4 B1590507 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene CAS No. 73875-27-1

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Cat. No. B1590507
CAS RN: 73875-27-1
M. Wt: 291.14 g/mol
InChI Key: FQPOTLCIUAYGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a chemical compound with the molecular formula C11H15BrO4 . It is commonly used in various fields of research and industry.


Synthesis Analysis

The synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene involves a stirred solution of 1,2,3,4-tetramethoxy-5-methylbenzene. A solution of bromine is slowly added to this mixture, which is then stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is represented by the linear formula C11H15BrO4 . More detailed structural analysis may be found in specific technical documents and peer-reviewed papers .


Physical And Chemical Properties Analysis

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a white crystalline solid with a slight odor. It has a molecular weight of 291.14 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used as a pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of Coenzyme Qn Family

    • Field : Biochemistry
    • Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
    • Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
    • Results : An 80% overall yield was demonstrated on a multi-gram scale .
  • Preparation of Coenzyme Q Analogues

    • Field : Biochemistry
    • Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
    • Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of 2,3,4,5-Tetramethoxy-6-Methylbenzoic Acid

    • Field : Chemical Intermediates
    • Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
    • Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of 5-Bromo-2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone

    • Field : Biochemistry
    • Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
    • Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
    • Results : An 80% overall yield was demonstrated on a multi-gram scale .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. It is also used as a pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of 2,3,4,5-Tetramethoxy-6-Methylbenzoic Acid

    • Field : Chemical Intermediates
    • Application : The title compound, a key intermediate for preparing Coenzyme Q analogues, was prepared in a good yield .
    • Method : The compound was prepared by a reaction sequence starting from the 2, 3, 4, 5-Tetramethoxytoluene (1) via Blanc Reaction, Kornblum oxidation, and 30% H2O2 oxidation .
    • Results : The outcomes of this application were not provided in the source .
  • Synthesis of 5-Bromo-2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone

    • Field : Biochemistry
    • Application : The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield .
    • Method : The compound was prepared by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation and oxidation reactions .
    • Results : An 80% overall yield was demonstrated on a multi-gram scale .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 1-Bromo-2,3,5,6-tetrafluorobenzene is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. It is also used as a pharmaceutical intermediate .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOTLCIUAYGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502579
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

CAS RN

73875-27-1
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (46.7 g, 0.292 mols) was dropwise added to a solution of 1,2,3,4-tetramethoxy-5-methylbenzene (51.6 g, 0.243 mols) in acetic acid (100 ml) at room temperature, and the reaction mixture was stirred for 15 minutes and then concentrated in vacuo. The residue was diluted with ethyl acetate, and the organic layer was washed with water, a saturated aqueous sodium bicarbonate solution, water and a saturated aqueous sodium chloride solution, then dried, and concentrated in vacuo. The thus-obtained crude product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain the entitled compound (59.1 g) as an oil.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 4
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.